molecular formula C13H20N4O5S B11191543 N~1~-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide

N~1~-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide

Cat. No.: B11191543
M. Wt: 344.39 g/mol
InChI Key: JDWBSWWFSJFRPJ-UHFFFAOYSA-N
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Description

N~1~-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazine ring, hydroxyethyl group, and benzenesulfonamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide typically involves multiple steps One common method includes the reaction of 2-hydroxyethylamine with a triazine derivative under controlled conditions to form the triazine ringThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and environmental impact. For example, the use of solid-supported catalysts and green solvents can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of sulfonamide derivatives .

Scientific Research Applications

N~1~-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N1-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the triazine ring and benzenesulfonamide moiety can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H20N4O5S

Molecular Weight

344.39 g/mol

IUPAC Name

N-[3-(2-hydroxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C13H20N4O5S/c1-21-11-4-3-10(7-12(11)22-2)23(19,20)16-13-14-8-17(5-6-18)9-15-13/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,14,15,16)

InChI Key

JDWBSWWFSJFRPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCO)OC

Origin of Product

United States

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